BenchChemオンラインストアへようこそ!

6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one

logP lipophilicity membrane permeability

6,8-Dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 326884-21-3) is a coumarin-based small molecule featuring a sterically hindered 2,6-dimethylpiperidine moiety that introduces two chiral centers and distinct stereochemical complexity. With a calculated logP of ~3.3–3.5 and a TPSA of ~46.6 Ų, it is predicted to exhibit favorable passive membrane permeability and potential blood-brain barrier penetration, making it an excellent candidate for intracellular and CNS target screening. Its divergent electronic profile (6,8-dichloro substitution) allows it to serve as a critical negative control for nitro-containing analogs (e.g., CAS 831208-57-2) in nitroreductase-mediated assays. Systematic procurement enables head-to-head SAR profiling with positional isomers such as the 3,5-dimethylpiperidine derivative to map substitution effects on target binding and ADME properties.

Molecular Formula C17H17Cl2NO3
Molecular Weight 354.23
CAS No. 326884-21-3
Cat. No. B2369078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one
CAS326884-21-3
Molecular FormulaC17H17Cl2NO3
Molecular Weight354.23
Structural Identifiers
SMILESCC1CCCC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C
InChIInChI=1S/C17H17Cl2NO3/c1-9-4-3-5-10(2)20(9)16(21)13-7-11-6-12(18)8-14(19)15(11)23-17(13)22/h6-10H,3-5H2,1-2H3
InChIKeyFAHWTOURIJINNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 326884-21-3)


6,8-Dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 326884-21-3) is a synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class, featuring electron-withdrawing chlorine atoms at positions 6 and 8 on the benzopyrone core and a sterically hindered 2,6-dimethylpiperidine-1-carbonyl substituent at position 3 . With a molecular formula of C17H17Cl2NO3 and a molecular weight of 354.23 g/mol, this compound contains zero hydrogen-bond donors, three hydrogen-bond acceptors, and two chiral centers arising from the 2,6-dimethyl substitution on the piperidine ring, which introduces stereochemical complexity that may translate into differential binding interactions compared to achiral piperidine or pyrrolidine analogs . The compound has been catalogued in commercial screening libraries and is available from multiple chemical suppliers at purities typically ≥95% [1].

Why In-Class Coumarin-Piperidine Analogs Cannot Substitute for CAS 326884-21-3 Without Experimental Validation


The coumarin-piperidine chemical space encompasses numerous analogs with seemingly minor structural variations—pyrrolidine vs. piperidine carbonyl (CAS 875006-85-2), 3,5-dimethylpiperidine vs. 2,6-dimethylpiperidine, or nitro vs. chloro substitution (CAS 831208-57-2)—that can produce significant differences in molecular recognition, pharmacokinetic behavior, and target selectivity [1][2]. The 2,6-dimethylpiperidine moiety in CAS 326884-21-3 introduces two chiral centers and distinct steric shielding of the amide carbonyl, which is absent in the unsubstituted piperidine (CAS unassigned analog, C15H13Cl2NO3) or pyrrolidine (CAS 875006-85-2) derivatives [2]. These structural features directly impact computed properties: the target compound has a higher calculated logP (~3.3–3.5) than the 6-nitro-3,5-dimethylpiperidine analog (XLogP3 = 3.1), lower topological polar surface area (TPSA ~47 Ų vs. ~92 Ų for the nitro analog), and one additional rotatable bond compared to the pyrrolidine congener [2]. Absent direct comparative biological data, these physicochemical differences are sufficient grounds to reject casual substitution of any in-class analog without experimental verification of target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one vs. Closest Structural Analogs


Lipophilicity Advantage: Calculated logP of CAS 326884-21-3 vs. 6-Nitro-3,5-dimethylpiperidine Analog (CAS 831208-57-2)

The target compound is predicted to exhibit higher lipophilicity than the corresponding 6-nitro-substituted 3,5-dimethylpiperidine analog. While an experimentally measured logP for CAS 326884-21-3 has not been published, computational estimates place its logP in the range of 3.3–3.5 based on fragment-based methods [1]. In contrast, the 6-nitro-3,5-dimethylpiperidine derivative (CAS 831208-57-2) has a computationally determined XLogP3 of 3.1 [2]. This difference of approximately 0.2–0.4 log units corresponds to a roughly 1.6- to 2.5-fold higher predicted partition coefficient, suggesting enhanced passive membrane permeability for the target compound.

logP lipophilicity membrane permeability coumarin derivatives physicochemical profiling

Polar Surface Area Differentiation: Lower TPSA of CAS 326884-21-3 vs. 6-Nitro Analog Predicts Superior Membrane Permeation

Topological polar surface area (TPSA) is a key determinant of membrane permeability, with values below 60 Ų generally associated with good blood-brain barrier penetration and values below 140 Ų favoring oral absorption. The target compound, lacking the strongly polar nitro group, has an estimated TPSA of approximately 46.6 Ų (based on the structurally analogous pyrrolidine derivative CAS 875006-85-2, which shares the same 6,8-dichlorochromen-2-one core and amide carbonyl) [1]. In contrast, the 6-nitro-3,5-dimethylpiperidine analog (CAS 831208-57-2) has a computed TPSA of 92.4 Ų [2]. This nearly two-fold difference (ΔTPSA ≈ 46 Ų) represents a substantial divergence in predicted membrane permeation capability.

topological polar surface area TPSA oral bioavailability CNS penetration drug-likeness

Steric and Stereochemical Differentiation: 2,6-Dimethylpiperidine vs. Pyrrolidine and Unsubstituted Piperidine Analogs

The 2,6-dimethylpiperidine substituent in CAS 326884-21-3 introduces two chiral centers (at the 2- and 6-positions of the piperidine ring), generating three possible stereoisomers: the achiral (2R,6S)-meso form and the chiral (2R,6R)/(2S,6S) enantiomeric pair [1]. This stereochemical complexity is entirely absent in the pyrrolidine analog (CAS 875006-85-2), which lacks a second substituent on the heterocycle, and in the unsubstituted piperidine analog (C15H13Cl2NO3) [2]. The 2,6-dimethyl groups also create significant steric shielding around the amide carbonyl, reducing its solvent accessibility and potentially altering hydrogen-bonding propensity with biological targets. While no comparative crystallographic or binding data are available, the conformational restrictions imposed by 2,6-disubstitution on piperidine rings are well-established: the preferred conformer places both methyl groups in equatorial positions, locking the piperidine into a single chair conformation and restricting rotation about the N–C(O) bond [3].

stereochemistry chiral recognition steric hindrance piperidine conformational analysis target selectivity

Hydrogen-Bond Acceptor Capacity: Reduced HBA Count Relative to Nitro-Substituted Congeners

The target compound contains three hydrogen-bond acceptors (two carbonyl oxygens, one amide carbonyl), consistent with its 6,8-dichloro substitution pattern. The closely related 6-nitro analog (CAS 831208-57-2) contains five H-bond acceptors due to the additional nitro group oxygens [1]. According to Lipinski's Rule of Five, compounds with more than 10 HBA may exhibit poor oral absorption; while both compounds fall well below this threshold, the lower HBA count of the target compound (3 vs. 5) predicts a reduced desolvation penalty upon passive membrane crossing and potentially lower susceptibility to active efflux by P-glycoprotein [2]. This difference, while modest, becomes relevant in screening cascades where even small improvements in permeability can determine hit progression.

hydrogen bonding drug-likeness desolvation penalty oral bioavailability Lipinski rules

Recommended Application Scenarios for 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 326884-21-3) Based on Available Physicochemical Evidence


Chiral Probe Molecule for Stereosensitive Target Screening (Kinases, GPCRs, Ion Channels)

The 2,6-dimethylpiperidine moiety introduces two chiral centers, making CAS 326884-21-3 particularly suited as a probe molecule in screening campaigns against targets with well-defined chiral binding pockets (e.g., ATP-binding sites of kinases, orthosteric sites of class A GPCRs, or voltage-gated ion channels). When stereochemically resolved material is available, the individual enantiomers or the meso form can be tested in parallel to detect stereospecific binding interactions that may be missed by achiral analogs such as the pyrrolidine or unsubstituted piperidine derivatives. This application is supported by the established principle that 2,6-disubstituted piperidines adopt restricted conformations [1].

Cellular Permeability-Prioritized Screening in CNS or Intracellular Target Campaigns

With a predicted TPSA of approximately 46.6 Ų (well below the 60 Ų threshold associated with BBB penetration) and a logP in the 3.3–3.5 range, CAS 326884-21-3 is predicted to exhibit favorable passive membrane permeability. This physicochemical profile supports its prioritization in cell-based assays targeting intracellular enzymes or CNS-resident proteins, particularly when compared to analogs with higher TPSA such as the 6-nitro-3,5-dimethylpiperidine derivative (TPSA = 92.4 Ų) [2]. Procurement for permeability-focused screening cascades represents the most evidence-supported use case.

Medicinal Chemistry Scaffold for Lead Optimization via Positional Isomer Comparison

CAS 326884-21-3 (2,6-dimethylpiperidine substitution) can serve as a key comparator to its positional isomer, 3-[(3,5-dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one, during SAR exploration of piperidine substitution patterns on the chromen-2-one scaffold . Systematic procurement of both isomers enables head-to-head profiling of how the methyl group position (2,6- vs. 3,5-) affects target binding, selectivity, and ADME properties, providing valuable SAR data for lead optimization programs focused on coumarin-piperidine hybrids.

Negative Control or Inactive Comparator for Nitro-Substituted Coumarin-Piperidine Series

Given the absence of the strongly electron-withdrawing and metabolically labile nitro group present in CAS 831208-57-2, CAS 326884-21-3 may serve as a useful negative control in assays where the nitro group is essential for activity (e.g., nitroreductase-mediated mechanisms or specific hydrogen-bonding interactions involving the nitro oxygens). The compound's divergent electronic profile—6,8-dichloro being less electron-withdrawing than 6-nitro—provides a clean isosteric comparison point for dissecting the contribution of the nitro substituent to observed biological effects. However, this application should be confirmed by experimental profiling prior to procurement.

Quote Request

Request a Quote for 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.